5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of heterocyclic derivatives featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with fluorophenyl and piperazinyl groups. Its structure combines a bicyclic triazole-thiazole system with a piperazine linker and fluorinated aromatic moieties, which are critical for modulating pharmacokinetic and pharmacodynamic properties. The fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine moiety may contribute to central nervous system (CNS) targeting due to its prevalence in neuroactive compounds.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-4-6-16(23)13-15)28-11-9-27(10-12-28)18-8-3-2-7-17(18)24/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGMERJEAVAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the fluorophenyl groups and the piperazine moiety. Common reagents used in these reactions include fluorobenzenes, piperazine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
One of the primary applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for the transport of nucleosides across cell membranes. Research has demonstrated that derivatives containing the piperazine moiety, similar to the compound , exhibit selective inhibition of ENT1 and ENT2. For instance, a study highlighted that certain analogues showed a significant preference for ENT2 over ENT1, suggesting potential therapeutic benefits in targeting specific pathways involved in nucleotide metabolism and adenosine signaling .
Anticancer Activity
The compound's structure suggests potential activity against various cancer types. The inhibition of ENTs can influence the efficacy of chemotherapeutic agents by altering nucleoside availability within cancer cells. Studies have indicated that compounds with similar structures can enhance the cytotoxic effects of anticancer drugs by modulating nucleoside transport dynamics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of compounds like this one. Research has shown that modifications to the piperazine ring or the introduction of halogen substituents can significantly impact the inhibitory potency against ENTs. For example, substituting different groups on the fluorophenyl moiety has been shown to enhance selectivity and potency against specific transporter subtypes .
Urease Inhibition
In addition to its effects on ENTs, some derivatives related to this compound have been evaluated for urease inhibition, which is relevant in treating conditions such as urinary tract infections and gastric ulcers. A study found that certain benzimidazole derivatives exhibited strong urease inhibition activity, indicating a potential dual application for compounds with similar scaffolds .
Cytotoxicity Profiles
The cytotoxicity of compounds derived from this structure has been assessed using various cell lines, including NIH-3T3 fibroblasts. Results indicated that while some derivatives exhibited significant cytotoxic effects at low concentrations, others maintained a favorable safety profile with IC50 values above 50 µM, suggesting a balance between efficacy and safety .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and piperazine moiety may facilitate binding to specific sites, while the thiazolo-triazole core could modulate the compound’s activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural similarities and differences with key analogues:
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Target / Activity |
|---|---|---|---|---|
| Target Compound | Thiazolo-triazolol | 3-Fluorophenyl, 4-(2-fluorophenyl)piperazine, methyl | ~484.5 (estimated) | Potential CNS/antifungal (inferred from analogues) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | Thiazolo-triazolol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | 569.05 | Undisclosed (structural focus) |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole | Thiazole-pyrazole | 4-Fluorophenyl, triazolyl | ~450 (estimated) | Crystallographic studies (isostructural) |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole | Triazolo-thiadiazole | 4-Methoxyphenyl, pyrazolyl, variable R groups | ~350–400 | Antifungal (14α-demethylase inhibition) |
| 2-[5-(4-Methoxyphenyl)pyrazolyl]-6-methylbenzothiazole | Benzothiazole-pyrazole | 4-Methoxyphenyl, methyl | ~365 | Antitumor, antidepressant (experimental) |
Key Comparisons:
Substituent Effects on Bioactivity
- The fluorophenyl groups in the target compound vs. the chlorophenyl and methoxy/ethoxy groups in highlight trade-offs between electronegativity and steric bulk. Fluorine’s smaller size and higher electronegativity may improve receptor binding compared to chlorine, while methoxy groups in enhance solubility but reduce blood-brain barrier penetration .
- The piperazine linker in the target compound and contrasts with the pyrazole linkers in . Piperazine is associated with CNS activity, whereas pyrazole derivatives often target peripheral enzymes (e.g., 14α-demethylase in ).
Synthetic Approaches
- The target compound’s synthesis likely involves condensation reactions similar to (high yields via DMF crystallization) and (stepwise heterocycle formation).
- Characterization methods (NMR, HPLC) align with standards in , ensuring structural fidelity .
Conformational and Crystallographic Insights
- The isostructural fluorophenyl-thiazole derivatives in exhibit planar conformations with perpendicular fluorophenyl groups, suggesting similar steric dynamics in the target compound. This could influence binding pocket compatibility .
Molecular Docking and Bioactivity
- Triazolo-thiadiazoles in demonstrated antifungal activity via 14α-demethylase inhibition. The target compound’s triazole-hydroxyl group may similarly engage in hydrogen bonding with fungal enzymes, though empirical validation is needed .
- The benzothiazole-pyrazole hybrid in showed antitumor activity, suggesting that the thiazolo-triazolol core in the target compound could be explored for analogous applications .
Contradictions and Limitations
- While and emphasize substituent-driven solubility and bioactivity, the target compound’s dual fluorination may overly restrict metabolic clearance, necessitating prodrug strategies.
- Evidence gaps exist regarding the target compound’s specific biological data, requiring extrapolation from structural analogues.
Biological Activity
5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex chemical compound that has garnered attention for its potential biological activities. The presence of both piperazine and thiazole moieties in its structure suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound through synthesized studies, case studies, and relevant data.
Chemical Structure
The molecular formula of the compound is C22H21F2N5OS, with a molecular weight of 458.0 g/mol. The structural representation highlights the integration of a thiazole and triazole ring system with piperazine substituents.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N5OS |
| Molecular Weight | 458.0 g/mol |
| CAS Number | [Not available] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The piperazine derivative is synthesized through nucleophilic substitution reactions, followed by cyclization to form the thiazolo-triazole framework.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .
Antidepressant Potential
The compound's structural similarities with known antidepressants suggest potential activity in modulating serotonin receptors. Studies on related piperazine compounds have demonstrated their ability to act as serotonin (5-HT) receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors .
Inhibitory Activity
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes. Preliminary testing showed promising results, with IC50 values indicating potent inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine .
Study 1: Antimicrobial Efficacy
A study conducted on piperazine derivatives found that modifications in the fluorophenyl groups enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .
Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, derivatives containing the fluorophenyl-piperazine moiety were tested for their effects on depression-like behaviors in animal models. Results indicated that these compounds significantly reduced depressive symptoms compared to control groups, suggesting their potential as novel antidepressants .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization to form the thiazolo-triazole core, fluorophenyl group coupling via nucleophilic aromatic substitution, and Mannich/alkylation reactions to integrate the piperazine moiety. Key challenges include controlling reaction conditions (e.g., temperature, pH, solvent selection) to minimize side products and optimize yield. For example, and highlight the use of dimethylformamide (DMF) as a solvent and triethylamine as a catalyst for cyclization. Purification often requires column chromatography or recrystallization .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation relies on NMR spectroscopy (¹H/¹³C for functional groups and stereochemistry), mass spectrometry (for molecular weight), and X-ray crystallography (for spatial arrangement). emphasizes the importance of 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex heterocycles. Elemental analysis ensures purity .
Q. What preliminary biological screening approaches are recommended?
Initial screening should focus on target-agnostic assays (e.g., cytotoxicity via MTT assay, antimicrobial disk diffusion) and receptor binding studies (e.g., radioligand displacement for GPCRs or kinase inhibition assays). and suggest using fluorogenic substrates to probe enzyme interactions (e.g., proteases) and comparing activity to structurally similar analogs .
Advanced Research Questions
Q. How can synthesis yield and purity be systematically optimized?
- Reaction kinetics : Use in-situ monitoring (e.g., FTIR, HPLC) to track intermediate formation and adjust reaction times .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU, K₂CO₃) for improved coupling efficiency .
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) or ionic liquids to enhance solubility and reduce toxicity .
Q. How to address discrepancies in reported biological activity data?
- Structural validation : Confirm batch-to-batch consistency via LC-MS to rule out degradation or impurities .
- Assay standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) or adjust incubation times to account for metabolic variability .
- Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to identify off-target interactions that may explain divergent results .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Fragment-based substitution : Systematically replace the 3-fluorophenyl or piperazine groups with bioisosteres (e.g., pyridine for phenyl) and test activity .
- Pharmacophore mapping : Generate 3D QSAR models (e.g., CoMFA) using IC₅₀ data from analogs to predict critical substituents .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., hydroxylation sites) for stabilization .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Salt formation : React with hydrochloric or maleic acid to enhance aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups on the hydroxyl moiety for controlled release .
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve blood-brain barrier penetration for CNS targets .
Notes
- Contradictions : and report conflicting IC₅₀ values for analogs; this may arise from assay conditions (e.g., ATP concentration) or cell permeability differences.
- Unresolved Issues : The exact role of the piperazine moiety in target binding remains unclear. Molecular dynamics simulations (e.g., GROMACS) could clarify its conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
